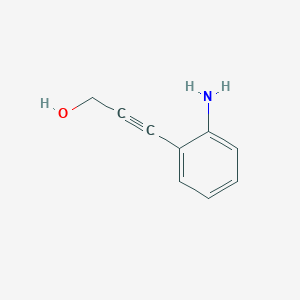

3-(2-Aminophenyl)prop-2-yn-1-ol

Description

3-(2-Aminophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a hydroxyl (-OH) group on the propargyl chain. This structure combines aromaticity with the reactivity of both the amino and hydroxyl groups, making it a versatile intermediate in organic synthesis. The ortho-substitution pattern may lead to intramolecular hydrogen bonding between the -NH₂ and -OH groups, affecting molecular conformation and stability .

Propriétés

Numéro CAS |

125812-44-4 |

|---|---|

Formule moléculaire |

C9H9NO |

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

3-(2-aminophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2 |

Clé InChI |

TZCKRVVSNALEHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C#CCO)N |

SMILES canonique |

C1=CC=C(C(=C1)C#CCO)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of 3-(2-Aminophenyl)prop-2-yn-1-ol

Substituent Impact Analysis:

- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance aromatic ring reactivity toward electrophiles. The ortho -NH₂ group in the target compound may facilitate intramolecular hydrogen bonding, stabilizing specific conformations .

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase susceptibility to nucleophilic attack. For instance, 3-(3-nitrophenyl)prop-2-yn-1-ol exhibits high reactivity in cross-coupling reactions (94% yield) .

- Halogens (e.g., -Br): Enable further functionalization via halogen exchange (e.g., Suzuki coupling) .

Physicochemical and Spectroscopic Properties

Hydrogen Bonding and Stability:

- The ortho -NH₂ group in 3-(2-Aminophenyl)prop-2-yn-1-ol likely forms intramolecular hydrogen bonds with the propargyl -OH, reducing solubility in nonpolar solvents compared to analogs like 3-phenylprop-2-yn-1-ol .

- In contrast, 3-(3-methoxyphenyl)prop-2-yn-1-ol lacks such interactions, leading to higher solubility in organic solvents .

Spectroscopic Data:

- NMR: The target compound’s ¹H-NMR would show a singlet for the acetylenic proton (δ ~2.5–3.5 ppm) and broad signals for -NH₂ and -OH groups (δ ~1.5–5.0 ppm). Coupling constants (e.g., J(1,2) ≈ 8 Hz in glycosylated derivatives) confirm stereochemistry in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.